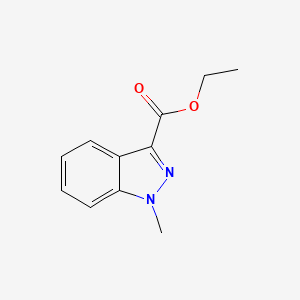![molecular formula C12H13NO3 B1311034 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid CAS No. 867329-99-5](/img/structure/B1311034.png)
3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid (OPMB) is a naturally occurring compound found in the plant species of the family Euphorbiaceae. It has been studied extensively for its potential use in various scientific applications, including as an analgesic and anti-inflammatory agent, as well as for its potential role in cancer prevention and treatment. OPMB has been used in laboratory experiments to investigate its biochemical and physiological effects, and its advantages and limitations for use in laboratory experiments have been explored.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A convenient synthesis method for derivatives similar to 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid offers cleaner material in higher overall yield than previously reported methods, showcasing advancements in synthetic chemistry techniques (Barker, Brimble, & McLeod, 2003). The structural investigation of triorganostannyl esters and their coordination to metal centers affects both photophysical properties and ligand interactions, indicating the compound's relevance in material science and photophysical studies (Tzimopoulos et al., 2010).
Luminescence and Photophysical Properties
The development of midrange affinity fluorescent Zn(II) sensors from derivatives demonstrates the compound's utility in biological imaging applications. These sensors exhibit significant fluorescence turn-on following Zn(II) addition and improved selectivity for Zn(II), highlighting their potential in live cell imaging (Nolan et al., 2006).
Coordination Polymers and Material Science
The synthesis of hybrid compounds based on derivatives illustrates the creation of new materials containing pharmacophoric fragments, offering potential applications in material science and pharmaceuticals (Ivanova, Kanevskaya, & Fedotova, 2019). Lanthanide-based coordination polymers assembled from derivatives demonstrate unique syntheses, crystal structures, and photophysical properties, underscoring the versatility of these compounds in developing materials with specific luminescence and structural characteristics (Sivakumar et al., 2011).
Supramolecular Chemistry
Studies on supramolecular liquid crystals induced by hydrogen-bonding interactions between non-mesomorphic compounds, including derivatives, reveal the effect of lateral substitution on the stability and extent of liquid crystal phases. This research is pivotal in designing new liquid crystal materials with tailored properties (Naoum, Fahmi, & Almllal, 2010).
Antiviral Research
In the context of antiviral research, derivatives have shown potential as inhibitors of RNA polymerase, offering a promising avenue for the development of new antiviral agents against influenza A viruses, including strains resistant to existing treatments (Yu et al., 2016).
Propiedades
IUPAC Name |
3-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-5-2-6-13(11)8-9-3-1-4-10(7-9)12(15)16/h1,3-4,7H,2,5-6,8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSKZMIDVIXNCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427861 |
Source


|
| Record name | 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867329-99-5 |
Source


|
| Record name | 3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B1310983.png)

